![molecular formula C14H22O4 B14243748 Benzene, [(4,4,4-trimethoxybutoxy)methyl]- CAS No. 205865-93-6](/img/structure/B14243748.png)
Benzene, [(4,4,4-trimethoxybutoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- is an organic compound that features a benzene ring substituted with a [(4,4,4-trimethoxybutoxy)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- typically involves the reaction of benzene with a [(4,4,4-trimethoxybutoxy)methyl] halide under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution on the benzene ring. The reaction conditions generally include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Non-polar solvents like dichloromethane or toluene.
Reaction Time: Several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The [(4,4,4-trimethoxybutoxy)methyl] group can activate the benzene ring towards electrophilic attack, facilitating further functionalization.
Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and reactivity.
Binding to Biological Targets: Potential binding to enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethyl-4-methyl-: Similar in structure but with different substituents, leading to varied reactivity and applications.
Benzene, 1-methyl-4-ethyl-: Another structurally related compound with distinct chemical properties.
Uniqueness
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- is unique due to the presence of the [(4,4,4-trimethoxybutoxy)methyl] group, which imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
205865-93-6 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4,4,4-trimethoxybutoxymethylbenzene |
InChI |
InChI=1S/C14H22O4/c1-15-14(16-2,17-3)10-7-11-18-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 |
InChI Key |
YWTDDTHULBMHAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCOCC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
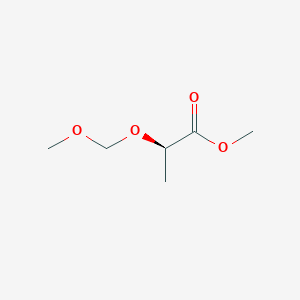
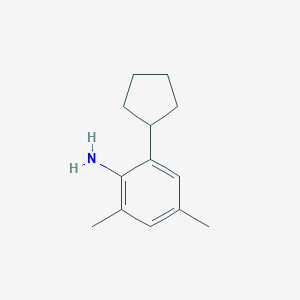
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
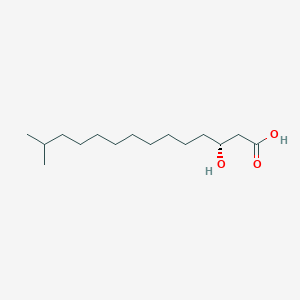
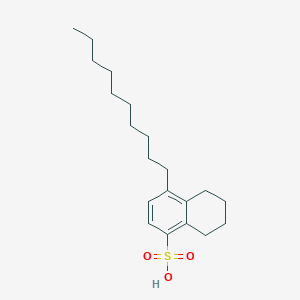
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
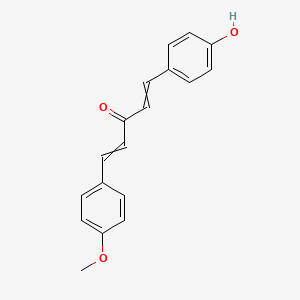
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
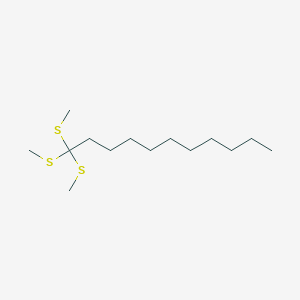
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
